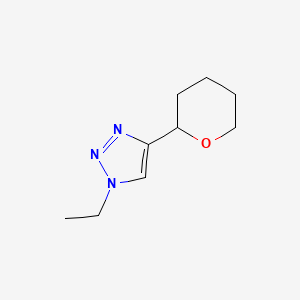

1-Ethyl-4-(oxan-2-yl)triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-(oxan-2-yl)triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-2-12-7-8(10-11-12)9-5-3-4-6-13-9/h7,9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEKHQJISIMFFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=N1)C2CCCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of 1,2,4 Triazole Scaffolds in Modern Organic and Materials Chemistry

The 1,2,4-triazole (B32235) ring is a five-membered aromatic heterocycle containing three nitrogen atoms and two carbon atoms. This scaffold is a cornerstone in contemporary chemistry due to its unique structural and electronic properties. Current time information in Bangalore, IN.nist.govsigmaaldrich.com The presence of multiple nitrogen atoms allows for a variety of non-covalent interactions, such as hydrogen bonding, and provides sites for substitution, enabling the creation of a diverse library of derivatives. nih.govnih.gov

In organic and medicinal chemistry, 1,2,4-triazole derivatives are celebrated for their wide spectrum of biological activities. nih.govisres.org They form the core of numerous pharmaceutical agents with antifungal, antiviral, anticancer, and anti-inflammatory properties. nih.govsigmaaldrich.com The stability of the triazole ring, its ability to act as an isostere for amide or ester groups, and its capacity to bind to biological receptors contribute to its status as a "privileged scaffold" in drug discovery. mdpi.com

Beyond medicine, the 1,2,4-triazole framework is integral to materials science. These compounds are investigated for applications as corrosion inhibitors, in the development of energetic materials, and as ligands for creating metal-organic frameworks (MOFs). Current time information in Bangalore, IN. Their thermal stability and coordination capabilities make them valuable building blocks for functional materials used in sensors and energy storage. Current time information in Bangalore, IN.

Overview of Heterocyclic Compound Research with Emphasis on Triazoles

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to life and technology. organic-chemistry.org Their research is a vast and dynamic area of chemistry. Among the plethora of nitrogen-containing heterocycles, triazoles have garnered significant attention for decades. frontiersin.orgnih.gov

Triazoles exist in two isomeric forms: 1,2,3-triazole and 1,2,4-triazole (B32235). isres.org Both have been extensively studied, leading to a wealth of synthetic methodologies. mdpi.com Classical methods like the Einhorn–Brunner and Pellizzari reactions, as well as modern techniques such as microwave-assisted synthesis and metal-catalyzed cycloadditions, provide versatile routes to these compounds. nih.gov

The sustained interest in triazoles stems from their proven utility. A vast number of commercial drugs and agricultural chemicals are based on the triazole skeleton. frontiersin.org The ability to create hybrid molecules, for instance by combining a triazole with another heterocyclic system like an oxazole (B20620) or quinoline, has led to compounds with enhanced pharmacological profiles. frontiersin.org This modular approach allows chemists to fine-tune the properties of new substances for specific applications.

Structural Context of the 1 Ethyl 4 Oxan 2 Yl Triazole Motif

Established Methodologies for 1,2,4-Triazole Ring Formation

Traditional methods for synthesizing the 1,2,4-triazole core have been well-documented and remain valuable for their reliability and broad applicability. These methods often involve the cyclization of linear precursors or the condensation of multiple components.

Cyclization Reactions (e.g., Hydrazine (B178648) Derivatives, Amides, Amidines)

Cyclization reactions are a cornerstone of 1,2,4-triazole synthesis. These methods typically involve the formation of the triazole ring from open-chain precursors containing the necessary nitrogen and carbon atoms.

One of the most common approaches is the reaction of hydrazine derivatives with various carbonyl compounds or their equivalents. For instance, the Einhorn-Brunner reaction involves the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid to yield 1,2,4-triazoles. scispace.com Similarly, the Pellizzari reaction utilizes the heating of a mixture of an amide and an acyl hydrazide to form 3,5-disubstituted-1,2,4-triazoles. scispace.com A simple and efficient method for creating substituted 1,2,4-triazoles involves the reaction of hydrazines with formamide (B127407), which can proceed smoothly under microwave irradiation without a catalyst. organic-chemistry.org

Amides and amidines also serve as crucial starting materials. Amidines, in particular, are versatile precursors. They can react with hydrazines under mild conditions to form 1,5-disubstituted-1,2,4-triazoles. organic-chemistry.org A general one-pot, two-step process can produce 1,3,5-trisubstituted-1,2,4-triazoles from a carboxylic acid and an amidine, which form an amide in situ before reacting with a monosubstituted hydrazine. nih.gov

The following table summarizes some established cyclization reactions for 1,2,4-triazole synthesis:

| Reaction Name | Reactants | Product Type | Key Features |

| Einhorn-Brunner | Hydrazines, Diacylamines | Substituted 1,2,4-triazoles | Requires weak acid catalyst. scispace.com |

| Pellizzari | Amides, Acyl hydrazides | 3,5-disubstituted-1,2,4-triazoles | Typically requires heating. scispace.com |

| From Hydrazones | Hydrazones, Amines | 1,3,5-trisubstituted 1,2,4-triazoles | Can be achieved under oxidative conditions with an iodine catalyst. organic-chemistry.orgnih.gov |

| From Amidines | Amidines, Hydrazines | 1,5-disubstituted-1,2,4-triazoles | Proceeds under mild conditions. organic-chemistry.org |

Multicomponent Reaction Protocols

A notable example is the synthesis of 1-aryl 1,2,4-triazoles directly from anilines, which can be extended to aminopyridines and pyrimidines. acs.orgsci-hub.st Another MCR involves the reaction of 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones in the presence of a base to create hybrid molecules containing a 1,2,4-triazole ring. rsc.orgrsc.org This metal-free, one-pot reaction highlights the versatility of MCRs in generating structurally diverse triazole derivatives. rsc.orgrsc.org Furthermore, an electrochemical MCR using aryl hydrazines, paraformaldehyde, ammonium (B1175870) acetate, and an alcohol can produce 1,5-disubstituted and 1-aryl 1,2,4-triazoles without the need for strong oxidants or transition-metal catalysts. organic-chemistry.orgisres.org

Metalation-Based Syntheses

Metalation-based strategies provide a powerful tool for the functionalization of the 1,2,4-triazole ring. These methods involve the deprotonation of a C-H bond on the triazole ring using a strong base, followed by quenching with an electrophile to introduce a substituent at a specific position.

Recent advancements have demonstrated the regioselective zincation or magnesiation of N-substituted 1,2,4-triazoles using TMP (2,2,6,6-tetramethylpiperidyl) bases. acs.org For instance, N-propyl-1,2,4-triazole can be selectively magnesiated at the 5-position using TMPMgCl·LiCl at 0°C. The resulting organometallic intermediate can then be trapped with various electrophiles, such as iodine, allylic bromides, aldehydes, and benzoyl chloride, to yield a range of 5-substituted 1,2,4-triazoles in high yields (79–95%). acs.org Furthermore, transmetalation to a zinc species allows for subsequent Pd-catalyzed Negishi cross-coupling reactions with aryl halides. acs.org This approach offers a versatile route to highly functionalized 1,2,4-triazoles under mild conditions. acs.org

Advanced and Sustainable Synthetic Strategies

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for 1,2,4-triazole synthesis. These advanced strategies often involve milder reaction conditions, reduced waste, and the use of environmentally benign catalysts and energy sources.

Oxidative Cyclization Reactions (e.g., Metal-Free, Cu/O2 Catalysis)

Oxidative cyclization reactions have emerged as a powerful and atom-economical method for constructing the 1,2,4-triazole ring. These reactions often proceed via a cascade of bond-forming events and can be performed under metal-free conditions or with environmentally friendly catalysts.

Metal-free oxidative cyclizations offer an attractive alternative to traditional methods that rely on stoichiometric oxidants or heavy metal catalysts. rsc.orgrsc.org For example, 3-hetaryl-5-trifluoromethyl-1,2,4-triazoles can be synthesized through the oxidative cyclization of trifluoroacetimidohydrazides with methylhetarenes. rsc.orgrsc.org This protocol uses readily available starting materials and is scalable. rsc.org Another metal-free approach involves the iodine-mediated oxidative cyclization of trifluoroacetimidohydrazides with N,N-dimethylformamide (DMF) serving as a C1 synthon. researchgate.net

Copper/O₂ catalysis provides a green and efficient pathway for 1,2,4-triazole synthesis. isres.org Copper catalysts are relatively inexpensive and low in toxicity, and molecular oxygen (from air) can be used as the ultimate oxidant, with water being the only byproduct. organic-chemistry.org A copper-catalyzed system with K₃PO₄ as the base and O₂ as the oxidant enables the efficient synthesis of 1,3-disubstituted 1,2,4-triazoles from amidines. isres.org This method demonstrates good functional group tolerance and high regioselectivity. organic-chemistry.org Similarly, a copper-catalyzed cascade reaction of nitriles with amidines or 2-aminopyridines, using air as the oxidant, provides a wide range of 1,2,4-triazole derivatives in high yields. nih.gov

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of products compared to conventional heating methods. nih.govrsc.org This technology is considered a green chemistry approach due to its energy efficiency and potential to reduce the use of hazardous solvents. rsc.org

The synthesis of 1,2,4-triazoles has significantly benefited from microwave irradiation. pnrjournal.com For example, a facile and efficient one-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles via the cyclization of amide derivatives with hydrazines can be completed in just one minute with an 85% yield, a significant improvement over the several hours required with conventional heating. nih.gov Another example is the synthesis of N-substituted acetamide (B32628) derivatives containing a 1,2,4-triazole moiety, where microwave irradiation reduced the reaction time from 27 hours to 30 minutes with an impressive 96% yield. nih.gov

Microwave-assisted synthesis has also been successfully applied to solvent-free conditions. For instance, N4-amino-1,2,4-triazoles can be obtained in excellent yields by reacting substituted aryl hydrazides with an excess of hydrazine hydrate (B1144303) under microwave irradiation without any organic solvent. scispace.com

The following table highlights the advantages of microwave-assisted synthesis for 1,2,4-triazoles:

| Reactants | Product | Conventional Method | Microwave Method | Yield | Reference |

| Amide derivatives, Hydrazines | 1,3,5-trisubstituted-1,2,4-triazoles | > 4 hours | 1 minute | 85% | nih.gov |

| Piperazine-azole-fluoroquinolone precursors | 1,2,4-triazole derivatives | 27 hours | 30 minutes | 96% | nih.gov |

| Thioether precursors | Thioether derivatives with 1,2,4-triazole | Not specified | 15 minutes | 81% | nih.gov |

| Substituted aryl hydrazides, Hydrazine hydrate | N4-amino-1,2,4-triazoles | Not specified | 4-12 minutes | Excellent | scispace.com |

Green Chemistry Principles in 1,2,4-Triazole Synthesis

The synthesis of 1,2,4-triazoles has increasingly come under the influence of green chemistry principles, which aim to create more environmentally benign and efficient chemical processes. frontiersin.orgwisdomlib.org These principles address concerns such as energy consumption, waste generation, and the use of hazardous materials. frontiersin.org Key advancements in this area include the adoption of alternative energy sources and the reduction or elimination of harmful solvents and catalysts. researchgate.net

Microwave irradiation and ultrasound have emerged as powerful tools in triazole synthesis. nih.gov These non-conventional energy sources can significantly reduce reaction times and improve yields compared to classical thermal heating. nih.gov For instance, microwave-assisted synthesis of substituted 1,2,4-triazoles from hydrazines and formamide can proceed smoothly and efficiently without a catalyst. organic-chemistry.org Similarly, ultrasound has been effectively used in the coupling reactions to form triazole precursors, often leading to nearly quantitative yields in much shorter timeframes. nih.gov

Another cornerstone of green triazole synthesis is the move towards solvent-free reactions or the use of more environmentally friendly solvents like water. researchgate.netmdpi.com Performing reactions without a solvent eliminates a major source of laboratory waste. researchgate.net Furthermore, the use of oxygen from the air as a "green" oxidant, often in conjunction with copper catalysts, provides a sustainable alternative to traditional, more hazardous oxidizing agents. frontiersin.orgorganic-chemistry.org

Table 1: Green Chemistry Approaches in 1,2,4-Triazole Synthesis

| Principle | Approach | Benefit | Source(s) |

|---|---|---|---|

| Alternative Energy | Microwave Irradiation | Reduced reaction times, catalyst-free options. | researchgate.netorganic-chemistry.org |

| Ultrasound | Increased efficiency and yields, shorter reaction times. | nih.gov | |

| Waste Prevention | Solvent-free reactions | Eliminates the primary source of chemical waste. | researchgate.net |

| Safer Reagents | Use of O₂ as an oxidant | Avoids hazardous and toxic oxidizing agents. | frontiersin.orgorganic-chemistry.org |

| Catalyst-free synthesis | Reduces reliance on potentially toxic metal catalysts. | nih.gov |

Bio-Inspired Catalytic Approaches for 1,2,4-Triazole Formation

While the field is dominated by metal-based catalysis, there is growing interest in developing bio-inspired and more sustainable catalytic systems. These approaches often leverage renewable resources or mimic biological processes to achieve chemical transformations.

A notable example in the synthesis of functionalized 1,2,4-triazoles is the use of D-glucose, a simple and renewable sugar, as a C1 synthon. isres.org Researchers have developed a metal-free oxidative cyclization of trifluoroacetimidohydrazides where D-glucose serves as the source for a methine unit in the final triazole ring. isres.org This method is significant as it broadens the application of biomass-derived compounds in the creation of complex heterocyclic structures, offering a sustainable pathway that avoids reliance on fossil-fuel-based carbon sources. isres.org

Synthesis of this compound Precursors and Intermediates

The construction of the this compound scaffold requires the strategic synthesis of specific precursors and intermediates that contain the necessary ethyl and oxane moieties. General synthetic routes for 1,2,4-triazoles commonly involve the cyclization of key building blocks such as hydrazines, amidines, and imidates. frontiersin.orgscispace.com

For the target molecule, the synthesis would logically require two primary precursors:

An ethyl-containing precursor to introduce the N1-ethyl group. A common choice would be ethylhydrazine (B1196685) or an N-ethyl-substituted amidine.

An oxane-containing precursor to introduce the C4-oxan-2-yl group. This could be a derivative such as 2-formyloxane or a related compound that can react with the other precursor to form the triazole ring.

The synthesis of precursors often begins from readily available starting materials. For example, hydrazides can be prepared from corresponding esters via hydrazinolysis with hydrazine hydrate. nih.govnih.gov These hydrazides can then be reacted with isothiocyanates to form thiosemicarbazides, which are key intermediates for certain 1,2,4-triazole-thiones that can be further modified. nih.gov Similarly, amidines are widely used precursors due to the reactivity of their nucleophilic nitrogen atoms and can be formed from nitriles or carboxylic acids. frontiersin.orgscispace.com

A plausible, though not explicitly documented, pathway to this compound could involve the reaction of an N-ethylamidine with an oxane-substituted hydrazide, followed by cyclization. The precise combination of precursors and reaction conditions would be critical to ensure the correct regiochemical outcome, yielding the desired 1,4-disubstituted isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through a combination of one-dimensional and two-dimensional techniques, it is possible to map the complete carbon framework and proton environment of this compound.

One-dimensional NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl, triazole, and oxane moieties. The ethyl group should present as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons. The 1,2,4-triazole ring, being substituted at N1 and C4, would exhibit two singlets for its two C-H protons. The oxane ring protons would produce a complex series of overlapping multiplets in the aliphatic region of the spectrum due to the chair conformation and intricate spin-spin coupling between geminal and vicinal protons. modgraph.co.uk

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms. For this compound, a total of nine distinct signals are predicted: two for the ethyl group, two for the triazole ring carbons, and five for the carbons of the oxane ring. The chemical shifts are influenced by the electronegativity of adjacent atoms; for example, the carbons of the triazole ring and the oxane carbons bonded to oxygen (C2' and C6') would appear at a lower field. modgraph.co.ukurfu.rupharmainfo.in

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Ethyl | -CH₂- | ~4.2 (quartet) | ~45 |

| Ethyl | -CH₃ | ~1.5 (triplet) | ~15 |

| Triazole | C3-H | ~8.0 (singlet) | ~150 |

| Triazole | C5-H | ~8.5 (singlet) | ~145 |

| Oxane | C2'-H (anomeric) | ~5.5 (multiplet) | ~100 |

| Oxane | Other -CH₂- | 1.5 - 2.0 (multiplets) | 20 - 35 |

| Oxane | C6' | 3.5 - 4.1 (multiplets) | ~68 |

While 1D NMR suggests the types of protons and carbons present, 2D NMR experiments are essential to definitively piece together the molecular structure by establishing through-bond and through-space correlations. digitellinc.comnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Key expected correlations include the coupling between the -CH₂- and -CH₃ protons of the ethyl group and the extensive network of couplings among the protons of the oxane ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of the carbon signals based on the more easily interpreted proton spectrum. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structural elucidation, as it shows correlations between protons and carbons over two to three bonds. For this compound, crucial HMBC correlations would include:

Correlations from the ethyl methylene protons to the triazole ring carbons (C3 and C5), confirming the N-ethyl linkage.

Correlations from the anomeric proton of the oxane ring (H2') to the C4 carbon of the triazole ring, unequivocally proving the point of attachment.

Correlations from the triazole protons (H3 and H5) to the triazole carbons and the adjacent ethyl and oxane carbons.

The oxane (tetrahydropyran) ring is known to adopt a stable chair conformation. NMR spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, is critical for determining the preferred orientation of the triazole substituent on this ring. modgraph.co.ukacs.org

The magnitude of the vicinal coupling constants (³JHH) between protons on the oxane ring can distinguish between axial-axial, axial-equatorial, and equatorial-equatorial relationships, allowing for the determination of the dominant chair conformation. A large coupling constant (typically 8-12 Hz) between two protons, such as H2' and H3', would indicate a diaxial relationship, suggesting a specific chair conformer is preferred. modgraph.co.uk

Furthermore, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can identify protons that are close in space, regardless of their through-bond connectivity. mdpi.com For instance, observing a NOE between protons in 1,3-diaxial positions on the oxane ring would provide definitive proof of their spatial arrangement and confirm the conformational assignment. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "fingerprint" and identifying the functional groups present.

The vibrational spectrum of this compound can be interpreted by identifying the characteristic absorption bands for each of its structural components. asianpubs.orgaip.orgnih.gov

Aliphatic C-H Stretches: Both the ethyl and oxane groups will contribute to strong absorption bands in the 2850-3000 cm⁻¹ region.

Triazole Ring Vibrations: The C-H bonds of the triazole ring will show stretching vibrations typically above 3000 cm⁻¹. The ring itself has characteristic C=N and N-N stretching modes between 1400 cm⁻¹ and 1650 cm⁻¹, as well as ring breathing and deformation modes at lower wavenumbers. asianpubs.orgaip.org

C-O-C Ether Stretch: The oxane ring features a prominent C-O-C ether linkage, which is expected to produce a very strong, characteristic absorption band in the IR spectrum, typically in the 1050-1150 cm⁻¹ range. rsc.org

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Strong |

| C-H (Triazole) | Stretching | 3050 - 3150 | Medium |

| C=N / N-N (Triazole) | Stretching | 1400 - 1650 | Medium-Strong |

| C-O-C (Ether) | Asymmetric Stretch | 1050 - 1150 | Strong |

| Triazole Ring | Ring Deformation | 800 - 1200 | Medium |

The complete IR and Raman spectra serve as a holistic fingerprint for this compound. The presence of the full set of predicted bands provides comprehensive evidence for the molecular structure. The combination of strong aliphatic C-H stretches, the distinct triazole ring vibrations, and the powerful C-O-C ether stretch collectively confirms the successful synthesis and purity of the target compound. asianpubs.orgaip.org While many bands may overlap, the unique pattern of frequencies and intensities is characteristic of the molecule as a whole. Raman spectroscopy provides complementary information, particularly for more symmetric, less polar bonds, which might be weak or absent in the IR spectrum. rsc.org

Single-Crystal X-ray Diffraction Analysis3.4.1. Determination of Molecular and Crystal StructuresThere is no available crystallographic data in the searched resources to determine the molecular and crystal structure of this compound.

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the computational and theoretical investigations of "this compound" that adheres to the specific, detailed outline provided.

While there is a substantial body of research on the computational analysis of the broader 1,2,4-triazole class of compounds, the strict requirement to focus solely on "this compound" and to provide specific data for each subsection of the outline cannot be met. Generating such an article without specific studies on this molecule would result in scientifically inaccurate and fabricated information.

Therefore, the requested article cannot be provided at this time due to the absence of the necessary foundational research data for "this compound."

Computational and Theoretical Investigations into 1 Ethyl 4 Oxan 2 Yl Triazole

Conformational Analysis through Computational Methods

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations serve as a powerful computational tool to explore the conformational landscape of molecules by simulating their atomic motions over time. nih.gov For 1-Ethyl-4-(oxan-2-yl)triazole, MD simulations can provide detailed insights into its flexibility, preferred shapes (conformations), and the energetic barriers between them. This understanding is crucial as the three-dimensional structure of a molecule is intrinsically linked to its chemical reactivity and physical properties.

In a typical MD simulation study of this compound, the molecule is placed in a simulated environment, which can be a vacuum or, more realistically, a box of solvent molecules. The forces between atoms are calculated using a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom. By analyzing these trajectories, researchers can identify the most stable and frequently occurring conformations.

The results from these simulations can be clustered into families of similar structures, representing distinct conformational states. The relative populations of these states are determined by their free energies, providing a picture of the molecule's dynamic behavior at a given temperature.

| Conformer | Dihedral Angle (N1-C4-C2'-O1') (°) | Oxane Ring Conformation | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| A | 65 | Chair | 0.00 | 68 |

| B | 175 | Chair | 0.85 | 25 |

| C | 70 | Twist-Boat | 5.20 | 7 |

Mechanistic Insights via Computational Studies

Computational chemistry provides essential tools for elucidating the step-by-step mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, density functional theory (DFT) is a common method used to map out potential synthetic pathways.

A plausible synthetic route could involve the reaction of N-ethylformamide with a hydrazine (B178648) derivative, followed by cyclization with an appropriate reagent to form the 1,2,4-triazole (B32235) ring. An alternative, widely used approach for forming 1,2,4-triazole rings is the reaction between a hydrazide (or amidrazone) and a one-carbon source. For this specific molecule, a hypothetical pathway could be the cyclization reaction of ethylamidrazone with 2-formyloxane.

| Reaction Step | Description | Activation Energy (ΔE‡, kcal/mol) | Reaction Energy (ΔErxn, kcal/mol) |

|---|---|---|---|

| 1 | Nucleophilic attack of amidrazone on formyloxane | 15.2 | -5.8 |

| 2 | Intramolecular cyclization | 12.5 | -25.1 |

| 3 | Dehydration to form triazole ring | 22.0 | -10.4 |

The transition state (TS) is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome for reactants to convert into products. Characterizing the geometry and energy of the TS is fundamental to understanding reaction kinetics. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom.

Once a candidate TS structure is located, a vibrational frequency analysis is performed. A true transition state is confirmed by the presence of exactly one imaginary frequency. The vibrational mode corresponding to this imaginary frequency shows the atomic motions that lead the molecule from the reactant side, through the transition state, and toward the product side of the reaction.

For the synthesis of this compound, characterizing the transition state for the rate-determining step (e.g., the final dehydration step) would be of particular interest. The geometric parameters of this TS, such as the lengths of the bonds being formed and broken, provide a detailed snapshot of the molecule at the pinnacle of the chemical transformation.

| Parameter | Value |

|---|---|

| Imaginary Frequency (cm-1) | -345.i |

| Key Bond Length (C-OH2) (Å) | 1.98 |

| Key Bond Length (N-C) (Å) | 1.35 |

| Description of Vibrational Mode | Stretching of the C-OH2 bond leading to water elimination and concurrent N-C bond shortening to form the aromatic triazole ring. |

Solvent Effects in Theoretical Modeling of this compound

Most chemical reactions are performed in a solvent, which can significantly influence molecular properties, conformational stability, and reaction pathways. Therefore, incorporating solvent effects into theoretical models is crucial for obtaining results that accurately reflect experimental reality. tandfonline.com

Two main approaches are used to model solvent effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. researchgate.net This method is computationally efficient and is often used to study how a solvent's polarity affects the system. Explicit solvent models involve surrounding the solute molecule with a number of individual solvent molecules. While computationally more demanding, this approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical for accuracy. researchgate.net

| Solvent (Dielectric Constant, ε) | Calculated Dipole Moment (Debye) | Relative Energy of Conformer B (kcal/mol) |

|---|---|---|

| Gas Phase (ε=1) | 3.1 | 0.85 |

| Toluene (ε=2.4) | 3.5 | 0.79 |

| DMSO (ε=46.7) | 4.2 | 0.62 |

Reactivity and Mechanistic Organic Chemistry of 1 Ethyl 4 Oxan 2 Yl Triazole

Functionalization and Derivatization Strategies

The 1,2,4-triazole (B32235) ring is a versatile scaffold for chemical modification, and its derivatives are of significant interest in medicinal chemistry and materials science. nih.govresearchgate.net Functionalization strategies for triazoles can be broadly categorized based on the reactive sites within the molecule. The nitrogen atoms of the triazole ring possess lone pairs of electrons, making them nucleophilic and susceptible to alkylation and acylation reactions. The carbon atoms of the ring can be functionalized through various methods, including lithiation followed by reaction with electrophiles.

For 1-Ethyl-4-(oxan-2-yl)triazole, the ethyl group at the N1 position is generally stable. However, the oxanyl substituent at the C4 position offers a handle for further derivatization. The oxane ring can potentially be opened or functionalized, depending on the reaction conditions.

Strategies for the derivatization of the 1,2,4-triazole core often involve reactions such as:

N-Alkylation: Introduction of alkyl groups onto the nitrogen atoms of the triazole ring.

N-Acylation: Reaction with acylating agents to form N-acyltriazoles.

Mannich Reactions: Condensation of the triazole with formaldehyde (B43269) and a primary or secondary amine to introduce aminomethyl groups. nih.gov

Synthesis of Fused Heterocycles: Using the triazole as a building block for more complex heterocyclic systems. mdpi.com

For instance, the synthesis of novel 1,2,4-triazole-acyl-hydrazone derivatives has been achieved through the condensation of a triazole hydrazide with various aromatic aldehydes. sioc-journal.cn This highlights a common strategy where a functional group on the triazole ring, in this case, a hydrazide, serves as a key intermediate for creating a library of new compounds. sioc-journal.cn

Table 1: Examples of Functionalization Reactions for 1,2,4-Triazoles

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Ethyl bromoacetate, Sodium ethoxide | N-alkylated triazole |

| Hydrazinolysis | Hydrazine (B178648) hydrate (B1144303) | Triazole acetohydrazide |

| Condensation | Aromatic aldehydes | Schiff base derivatives |

| Cyclization | Carbon disulfide, Potassium hydroxide | Fused triazolo-thiadiazole |

This table provides examples of general functionalization strategies applicable to the 1,2,4-triazole scaffold, which can be adapted for derivatives like this compound.

Role in Acyl Transfer Reactions (e.g., Anionic Catalysis)

The deprotonated form of 1,2,4-triazole, the 1,2,4-triazolide (B493401) anion, has been identified as a highly effective catalyst for acyl transfer reactions. organic-chemistry.orgnih.gov This catalytic activity is particularly relevant for processes like the aminolysis and transesterification of esters. organic-chemistry.orgnih.gov The anionic form of the triazole is crucial for this reactivity, typically generated in the presence of a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org

The mechanism of catalysis involves the nucleophilic attack of the triazolide anion on the acyl donor, forming an acyltriazole intermediate. This intermediate is more reactive than the initial acyl donor and readily transfers the acyl group to a nucleophile, such as an amine or an alcohol, regenerating the triazolide catalyst. The efficiency of 1,2,4-triazole in this role is attributed to its optimal pKa, which allows for efficient formation of the active anionic catalyst and subsequent turnover. organic-chemistry.org

In the context of this compound, the N-ethyl substituent would prevent the formation of the N1-anion. However, depending on the specific tautomeric form and reaction conditions, deprotonation at other positions could potentially occur, though this is less common for N-substituted triazoles. The primary role in anionic catalysis is associated with the parent 1,2,4-triazole. organic-chemistry.org

Protonation and Acid-Base Behavior Studies

The acid-base properties of 1,2,4-triazoles are fundamental to their reactivity and biological activity. The triazole ring contains both basic nitrogen atoms, which can be protonated, and an acidic N-H proton in the unsubstituted parent compound. The pKa of the N-H proton in 1,2,4-triazole is approximately 10.26, indicating it is a weak acid. The basicity of the nitrogen atoms is also relatively low.

For this compound, the N1 position is occupied by an ethyl group, so it does not have an acidic N-H proton at that position. The remaining nitrogen atoms in the ring can still act as proton acceptors (bases). The electronic effect of the ethyl and oxanyl substituents will influence the pKa values of the conjugate acid of this specific derivative. Generally, electron-donating groups like alkyl substituents can slightly increase the basicity of the ring nitrogens. The oxanyl group's electronic influence would depend on its specific attachment and conformation.

Table 2: Tautomeric Forms and Protonation Sites of 1,2,4-Triazole

| Tautomer/Protonation Site | Description |

| 1H-1,2,4-triazole | A common tautomeric form of the parent compound. |

| 4H-1,2,4-triazole | Another tautomeric form of the parent compound. |

| N1, N2, N4 | Potential sites for protonation, with their basicity influenced by substituents. |

This table illustrates the fundamental tautomerism and protonation possibilities of the basic 1,2,4-triazole ring.

Unraveling Reaction Kinetics and Pathways for this compound Transformations

The study of reaction kinetics and pathways provides insight into the detailed mechanism of chemical transformations. For 1,2,4-triazole derivatives, kinetic studies are often employed to understand their catalytic activity and reaction mechanisms.

In the case of acyl transfer reactions catalyzed by the 1,2,4-triazole anion, kinetic studies have been instrumental in confirming the proposed anionic mechanism. organic-chemistry.org These studies often involve monitoring the reaction rate under various conditions, such as changing the concentration of the catalyst, substrate, and base. The effect of the solvent on the reaction rate is also a critical factor. For instance, polar aprotic solvents like acetonitrile (B52724) and dimethyl sulfoxide (B87167) have been shown to favor high initial rates in acyl transfer reactions catalyzed by the 1,2,4-triazolide anion. organic-chemistry.org

For transformations involving this compound specifically, kinetic analysis would be essential to:

Determine the rate-determining step in its derivatization reactions.

Quantify the influence of the ethyl and oxanyl groups on reactivity compared to other substituted triazoles.

Elucidate the mechanism of any catalytic cycles in which it might participate.

Advanced Applications of 1 Ethyl 4 Oxan 2 Yl Triazole in Materials Science and Catalysis

Coordination Chemistry and Ligand Design

The field of coordination chemistry investigates the formation and properties of coordination complexes, which consist of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. The design of these ligands is crucial for tuning the properties of the resulting metal complexes for specific applications.

There is currently a lack of specific research detailing the use of 1-Ethyl-4-(oxan-2-yl)triazole as a ligand in metal complexes. However, the 1,2,4-triazole (B32235) scaffold is a well-established building block in the design of ligands for transition metal complexes. ekb.egthesciencein.org Triazole derivatives can coordinate to metal ions in various ways, often acting as bidentate or polydentate ligands, which allows for the formation of stable and structurally diverse complexes. thesciencein.org For instance, Schiff bases derived from 1,2,4-triazoles have been successfully used to synthesize complexes with metals such as cobalt, nickel, copper, zinc, and palladium. thesciencein.org The resulting complexes often exhibit interesting spectroscopic and thermal properties. thesciencein.org The specific electronic and steric properties of the ethyl and oxanyl substituents in this compound would likely influence its coordination behavior and the stability of any potential metal complexes.

Development of Functional Materials

Functional materials are designed to possess specific properties that allow them to perform a particular function. The incorporation of triazole moieties into various material architectures is a strategy being explored to develop new functional materials with enhanced properties.

There is no specific information available regarding the integration of this compound into energetic or high-energy-density materials. However, the 1,2,4-triazole ring is a common structural motif in the design of new energetic materials. researchgate.netnih.gov Its high nitrogen content and thermal stability contribute to the energetic properties of the resulting compounds. researchgate.net Researchers have synthesized various energetic materials by combining the 1,2,4-triazole ring with other explosophoric groups like nitro or furoxan moieties. researchgate.net These compounds are evaluated for their detonation performance and sensitivity to stimuli such as impact and friction. researchgate.netnih.gov The presence of the oxane ring in this compound would likely influence its oxygen balance and energetic properties, but specific data is not available.

While the role of this compound in polymeric systems is not documented, the general class of 1,2,3-triazole derivatives has been extensively studied for its application in corrosion inhibition. nih.gov These compounds can form a protective film on metal surfaces, thereby preventing corrosion in aggressive acidic environments. nih.govresearchgate.net The efficiency of corrosion inhibition is often evaluated using electrochemical techniques. nih.gov The presence of heteroatoms (nitrogen) and the planarity of the triazole ring are thought to facilitate the adsorption of these molecules onto the metal surface. nih.gov The potential of this compound as a corrosion inhibitor would depend on its ability to adsorb onto a given metal surface, a property that has not yet been reported.

No specific research has been found on the utilization of this compound in the construction of Metal-Organic Frameworks (MOFs). However, 1,2,4-triazole and its derivatives are recognized as valuable building blocks for MOFs. nih.gov The nitrogen atoms of the triazole ring can coordinate with metal ions to form the nodes of the framework, while the rest of the molecule acts as a linker. nih.gov Triazole-assisted pyrolysis of MOFs has also been used to prepare novel catalytic materials, such as nitrogen-doped carbon nanotubes. nih.gov The bifunctional nature of a molecule like this compound, with its coordinating triazole ring and potentially modifiable oxane group, suggests it could be a candidate for designing functional MOFs, though this has not been explored. google.com

Contributions to Sensor Technology and Energy Storage Materials

The unique electronic properties of the 1,2,4-triazole ring, characterized by its high nitrogen content and ability to engage in coordination chemistry, make its derivatives prime candidates for use in sensor technology and energy storage systems. mdpi.comnih.gov

Sensor Technology

Derivatives of triazole are widely explored as chemosensors for detecting a variety of analytes, including metal ions and anions. nanobioletters.com The nitrogen atoms in the triazole ring act as effective binding sites for cations, and this interaction can be designed to produce a detectable signal, such as a change in color or fluorescence. researchgate.net For instance, functionalized triazoles have been engineered to selectively detect ions like Fe²⁺, Cr³⁺, and Eu³⁺ at micromolar concentrations. nanobioletters.com The C-H hydrogen of the triazole ring has been shown to interact directly with Fe²⁺, demonstrating the ring's active role in the sensing mechanism. nanobioletters.com The "click" reaction to form triazoles is a common strategy for linking a signaling unit (chromophore) to a receptor unit, creating highly sensitive and selective sensors. researchgate.netsci-hub.senih.gov A compound like this compound, with its ether oxygen and triazole nitrogens, could offer multiple coordination sites, potentially leading to sensors with high selectivity for specific metal ions.

Interactive Table: Examples of Triazole-Based Chemical Sensors

| Triazole Derivative Type | Analyte Detected | Limit of Detection (LOD) | Reference |

|---|---|---|---|

| Triazole-containing phenylene-vinylene | Fe²⁺ | 8.95 ppb | nanobioletters.com |

| TADA@AuNPs | Cr³⁺ | 5.89 µM | nanobioletters.com |

| TADA@AuNPs | Eu³⁺ | 4.30 µM | nanobioletters.com |

| Lysine-amino-acid-linked triazole | Hg²⁺ | 610 nM | nanobioletters.com |

Energy Storage Materials

The high nitrogen content and thermal stability of the 1,2,4-triazole core are highly desirable properties for High-Energy Density Materials (HEDMs). nih.govnih.gov Theoretical studies have shown that bridged 1,2,4-triazole N-oxides can exhibit impressive detonation velocities (up to 9.49 km s⁻¹) and pressures, positioning them as promising next-generation energetic materials. nih.gov Beyond explosives, triazole derivatives are finding roles in battery technology. For example, 1H-1,2,4-triazole has been identified as an effective solvent for proton-conducting electrolytes. researchgate.net Furthermore, a benzotriazole (B28993) derivative was recently used as an electrolyte additive to enhance the performance of LiFePO₄ cathodes in lithium-ion batteries by reinforcing the solid electrolyte interphase and scavenging harmful impurities. researchgate.net The combination of the nitrogen-rich triazole and the oxane ring in this compound suggests potential applications as a stable component in electrolytes or as a precursor for nitrogen-rich energetic materials.

This compound as a Building Block for Complex Architectures

The 1,2,4-triazole ring is a powerful and reliable building block for creating larger, more complex molecular structures, including supramolecular assemblies and fused heterocyclic systems. rsc.orgacs.org

Supramolecular chemistry relies on noncovalent interactions (e.g., hydrogen bonding, metal coordination, π-π stacking) to construct large, well-ordered structures from smaller molecular components. The 1,2,4-triazole molecule is ideally suited for this purpose. It is amphoteric, meaning it can be protonated or deprotonated, and possesses a significant dipole moment. researchgate.netwikipedia.org The exposed nitrogen atoms are excellent hydrogen bond acceptors, while the N-H group in the 1H tautomer is a good hydrogen bond donor. mdpi.com

These features allow triazoles to act as versatile ligands in coordination chemistry, bridging metal ions to form extended metal-organic frameworks (MOFs). wikipedia.org The ability of triazolate to link metal centers is a foundational aspect of its use in creating complex, multi-dimensional structures. For a molecule like this compound, the triazole nitrogens could coordinate to metal centers, while the oxane oxygen could participate in hydrogen bonding, allowing for the programmed assembly of intricate supramolecular architectures.

Fusing the 1,2,4-triazole ring with other heterocyclic systems is a common strategy to create novel hybrid molecules with enhanced or entirely new properties. nih.gov This approach is prevalent in drug discovery, where combining pharmacophores can lead to more potent and selective therapeutic agents. nih.govresearchgate.net Numerous synthetic methods exist for creating these fused systems, often involving the intramolecular cyclization of functionalized triazole precursors. rsc.orgfrontiersin.orgnih.gov

For example, 1,2,4-triazoles have been fused with pyridines, pyrimidines, quinolines, and thiadiazines to produce a vast library of compounds. nih.govrsc.orgnih.gov These reactions often start with a substituted 4-amino-1,2,4-triazole (B31798) which is then reacted with other reagents to build the second ring. acs.orgchemmethod.com The resulting fused heterocycles, such as triazolo[4,3-a]pyridines and triazolo[3,4-b]thiadiazoles, often exhibit significant biological activity. acs.orgnih.gov The structure of this compound, while not primed for direct fusion in the same way as an amino-triazole, could be chemically modified to serve as a key intermediate in the synthesis of novel, complex heterocyclic systems.

Interactive Table: Examples of Fused Heterocyclic Systems Derived from 1,2,4-Triazoles

| Fused System | Precursors / Method | Application / Significance | Reference(s) |

|---|---|---|---|

| rsc.orgCurrent time information in Bangalore, IN.rsc.orgTriazolo[4,3-a]pyridines | 2-Hydrazinopyridines and aldehydes via electrochemical dehydrogenative C–N coupling. | Atom-economical synthesis of valuable heterocyclic cores. | rsc.org |

| rsc.orgCurrent time information in Bangalore, IN.rsc.orgTriazolo[3,4-b]thiadiazoles | 3-Aryl-4-amino-5-mercapto-1,2,4-triazoles condensed with L-amino acids. | Synthesis of new chiral heterocyclic compounds. | acs.org |

| 1,2,4-Triazole-fused Hybrids | Fused with pyrimidine, quinoxaline, indole, etc. | Potent anticancer agents. | nih.gov |

Future Perspectives and Emerging Research Avenues for 1 Ethyl 4 Oxan 2 Yl Triazole

Untapped Synthetic Methodologies

The primary route to 1,4-disubstituted 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". nih.govfrontiersin.org For 1-Ethyl-4-(oxan-2-yl)triazole, this would involve reacting ethyl azide (B81097) with 2-ethynyloxane. While effective, future research could benefit from exploring more advanced and sustainable synthetic protocols that offer improved efficiency, safety, and scalability.

Flow Chemistry: Continuous-flow processing presents a significant opportunity to enhance the synthesis of triazoles. rsc.orgresearchgate.net This methodology allows for precise control over reaction parameters such as temperature and residence time, leading to higher yields and purity. nih.gov For a compound like this compound, a flow synthesis using a heterogeneous copper catalyst, such as copper-on-charcoal, could offer a robust and scalable production method while minimizing catalyst leaching into the product. nih.govresearchgate.net The enhanced safety of handling azides in a closed, continuous system is another major advantage. researchgate.net

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. researchgate.netmdpi.com Applying this to triazole synthesis could involve a dual catalytic system, merging photoredox catalysis with copper catalysis to generate the necessary reactive intermediates. researchgate.net This approach could potentially reduce the reliance on high temperatures and offer alternative reaction pathways, possibly improving functional group tolerance. rsc.orgrsc.orgresearchgate.net

| Methodology | Potential Advantages for this compound Synthesis | Key Considerations |

| Flow Chemistry | Enhanced safety, scalability, precise process control, higher purity. rsc.orgnih.govresearchgate.net | Initial setup cost, potential for blockages if precipitation occurs. nih.gov |

| Photocatalysis | Mild reaction conditions, high functional group tolerance, novel reactivity. mdpi.comrsc.orgrsc.org | Catalyst screening, optimization of light source and reaction time. researchgate.net |

| Enzymatic Synthesis | High selectivity, green reaction conditions (aqueous media, ambient temp.). | Enzyme availability and stability, substrate scope limitations. |

Advanced Spectroscopic Techniques for Dynamic Studies

The linkage between the rigid triazole ring and the conformationally flexible oxane ring in this compound creates a molecule with interesting dynamic properties. While standard 1D NMR and IR spectroscopy can confirm its basic structure, more advanced techniques are needed to fully understand its three-dimensional structure and behavior in solution.

2D NMR Spectroscopy: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for determining the spatial proximity of protons. nih.govipb.pt For this compound, these experiments could elucidate the preferred orientation of the oxane ring relative to the triazole ring. mdpi.com This is particularly important for understanding intermolecular interactions in biological or material contexts.

Variable Temperature (VT) NMR: VT-NMR studies can provide thermodynamic and kinetic data about conformational exchange processes. By tracking chemical shift changes and signal coalescence at different temperatures, researchers can quantify the energy barriers between different chair conformations of the oxane ring and rotation around the C-C single bond connecting the two rings.

| Spectroscopic Technique | Information Gained for this compound | Research Implication |

| 2D NOESY/ROESY | Through-space proton-proton correlations, preferred solution-state conformation. nih.govipb.pt | Understanding receptor binding modes, crystal packing prediction. |

| Variable Temperature NMR | Energy barriers for conformational changes (e.g., ring flipping, bond rotation). | Quantifying molecular flexibility and its impact on properties. |

| Ultrafast Spectroscopy | Probing molecular vibrations and energy transfer on femtosecond timescales. mdpi.com | Fundamental understanding of photophysical processes if used as a photosensitizer. |

Integration of Machine Learning in Computational Chemistry for Triazoles

Quantitative Structure-Activity Relationship (QSAR): ML-driven QSAR models can be developed to predict the properties of novel triazole derivatives, including this compound. researchgate.netarabjchem.org By training a model on a dataset of known triazoles with measured properties (e.g., solubility, anti-corrosion performance, or biological activity), it becomes possible to predict the performance of new, unsynthesized compounds. researchgate.netdntb.gov.ua This allows for the in silico screening of vast virtual libraries to prioritize the most promising candidates for synthesis.

| Machine Learning Application | Predictive Goal for this compound | Impact on Research |

| QSAR Modeling | Predict biological activity (e.g., antifungal, anticancer) or material properties. arabjchem.orgmdpi.com | Accelerates lead compound identification and optimization. |

| Property Prediction | Estimate key physicochemical parameters (solubility, pKa, reactivity). specialchem.com | Reduces experimental workload by prioritizing promising candidates. |

| Reaction Optimization | Predict optimal conditions (catalyst, solvent, temperature) for synthesis. | Improves synthetic efficiency and reduces development time. |

Novel Applications in Interdisciplinary Fields

The unique combination of a polar, hydrogen-bond-accepting triazole ring and a flexible, ether-containing oxane ring suggests a range of applications beyond traditional drug discovery.

Materials Science: The nitrogen atoms in the triazole ring are excellent ligands for coordinating with metal ions. eurjchem.com This makes this compound a potential building block for metal-organic frameworks (MOFs) or coordination polymers. The oxane moiety could influence the pore environment and guest selectivity of such materials.

Chemical Biology: The triazole unit is a well-established bioisostere for the amide bond, valued for its high stability. nih.gov The entire molecule could be used as a scaffold for creating peptidomimetics, where the oxane ring provides a flexible, drug-like element. nih.govunimi.it Furthermore, attaching a fluorescent tag could turn the molecule into a probe for studying biological systems, with the potential for applications in photodynamic therapy. rsc.org

Organocatalysis: Heterocyclic compounds are increasingly used as organocatalysts. The specific electronic and steric properties of this compound could be harnessed to catalyze specific organic transformations, offering a metal-free alternative to traditional catalysts.

| Interdisciplinary Field | Potential Application of this compound | Rationale |

| Materials Science | Ligand for Metal-Organic Frameworks (MOFs). eurjchem.com | Triazole nitrogens coordinate to metals; oxane ring modifies pore properties. |

| Chemical Biology | Scaffold for peptidomimetics and biological probes. nih.govunimi.it | Triazole acts as a stable amide bioisostere; can be functionalized for imaging. |

| Agrochemicals | Lead structure for novel fungicides or herbicides. nih.gov | The triazole moiety is a known pharmacophore in many successful fungicides. nih.gov |

| Organocatalysis | Metal-free catalyst for organic synthesis. | The heterocyclic structure offers unique steric and electronic properties for catalysis. |

Q & A

Q. What are the standard synthetic routes for preparing 1-Ethyl-4-(oxan-2-yl)triazole and its derivatives?

The synthesis typically involves cyclocondensation or nucleophilic substitution reactions. For example, triazole derivatives are often synthesized by refluxing hydrazides with carbonyl compounds in polar aprotic solvents like DMSO. A common protocol includes refluxing for 18 hours under reduced pressure, followed by crystallization (e.g., ethanol/water mixtures) to isolate the product . Key steps include:

- Reagent : 2,4-dichlorophenoxyacetic acid hydrazide in DMSO.

- Conditions : 18-hour reflux, reduced-pressure distillation.

- Workup : Ice-water quenching, filtration, and recrystallization (65–72% yields) .

Table 1 : Representative Synthetic Yields and Melting Points

| Compound | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|

| Triazole derivative (4d) | 69.40 | 133–134 | |

| Triazole derivative (4f) | 72.47 | 128–129 |

Q. How is structural characterization performed for this compound derivatives?

Characterization relies on spectroscopic and crystallographic methods:

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, N–H stretches) .

- NMR Spectroscopy : -NMR confirms substituent integration (e.g., ethyl protons at δ 1.2–1.4 ppm) .

- X-ray Crystallography : Programs like SHELX and ORTEP-III refine crystal structures, resolving bond angles and torsion angles .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for triazole synthesis?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) predicts thermochemical properties, such as atomization energies and ionization potentials. Exact-exchange terms improve accuracy, reducing average absolute deviations to 2.4 kcal/mol in energy calculations . Steps include:

Q. What strategies resolve contradictions in spectral data or crystallographic refinements?

Discrepancies in NMR/IR or crystallographic data require cross-validation:

- Multi-method Analysis : Combine -NMR, -NMR, and HSQC for ambiguous proton assignments .

- Twinned Data Refinement : Use SHELXL for high-resolution macromolecular data or twinned crystals, leveraging the

TWINandBASFcommands . - Error Analysis : Compare R-factors (<5% for small molecules) and residual density maps .

Q. How do substituents on the triazole ring influence biological activity?

Substituent effects are studied via structure-activity relationship (SAR) models:

- Antimicrobial Assays : Test derivatives against Gram-positive/negative bacteria (e.g., MIC values via broth dilution) .

- Antitumor Screening : Use MTT assays on cancer cell lines (e.g., IC₅₀ calculations) .

- Key Trends : Electron-withdrawing groups (e.g., Cl, F) enhance activity by increasing membrane permeability .

Table 2 : Biological Activity of Selected Derivatives

| Compound | MIC (µg/mL) | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4e (3-Bromo substituent) | 12.5 | 18.2 | |

| 4f (2-Chloro-6-fluoro) | 6.25 | 12.7 |

Q. What advanced techniques validate non-covalent interactions in triazole complexes?

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer .

- Docking Studies : AutoDock Vina models ligand-receptor binding (e.g., triazole derivatives with kinase targets) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability (e.g., decomposition points >200°C) .

Methodological Considerations

Q. How to troubleshoot low yields in triazole synthesis?

- Side Reactions : Monitor for hydrazide decomposition via TLC.

- Solvent Choice : Switch to DMF for moisture-sensitive reactions .

- Catalyst Optimization : Use NaBH₄ for selective reductions (e.g., ketone to alcohol in 81.55% yield) .

Q. What safety protocols are critical for handling triazole intermediates?

- Ventilation : Use fume hoods for volatile solvents (e.g., DMSO, ethanol).

- PPE : Nitrile gloves and lab coats to prevent skin contact .

- Waste Disposal : Neutralize acidic/byproduct streams before disposal .

Data Reproducibility and Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.